molecular formula C13H12N2O3 B12811861 p-Aminophenyl p-hydroxycarbanilate CAS No. 6186-13-6

p-Aminophenyl p-hydroxycarbanilate

Cat. No.: B12811861
CAS No.: 6186-13-6
M. Wt: 244.25 g/mol
InChI Key: VEJIFBFPDYXOTF-UHFFFAOYSA-N
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Description

p-Aminophenyl p-hydroxycarbanilate: is an organic compound that features both an amino group and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Aminophenyl p-hydroxycarbanilate typically involves the reaction of p-aminophenol with a suitable carbanilate precursor. One common method is the reaction of p-aminophenol with p-hydroxycarbanilic acid under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: p-Aminophenyl p-hydroxycarbanilate is unique due to the presence of both amino and hydroxy groups attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

6186-13-6

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(4-aminophenyl) N-(4-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17)

InChI Key

VEJIFBFPDYXOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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